A Technical Guide to Determining the Aqueous and DMSO Solubility of 2-(2-Bromophenyl)ethanimidamide Hydrochloride for Drug Discovery Applications
A Technical Guide to Determining the Aqueous and DMSO Solubility of 2-(2-Bromophenyl)ethanimidamide Hydrochloride for Drug Discovery Applications
Abstract
Solubility is a critical physicochemical property that dictates the developability of a chemical entity into a therapeutic agent. Poor solubility can severely hamper biological assays, lead to unreliable structure-activity relationship (SAR) data, and ultimately cause clinical failure due to poor bioavailability.[1][2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 2-(2-Bromophenyl)ethanimidamide hydrochloride, a representative small molecule, in two fundamental solvents: water (representing a physiological medium) and dimethyl sulfoxide (DMSO), the universal solvent for compound storage and screening. This document moves beyond a simple data sheet to provide detailed, field-proven experimental protocols, explain the causal reasoning behind methodological choices, and offer insights into the interpretation of solubility data within a drug discovery context.
Introduction: The Central Role of Solubility
2-(2-Bromophenyl)ethanimidamide hydrochloride is a specific chemical entity whose progression in any research and development pipeline—from initial hit identification to lead optimization—is fundamentally dependent on its solubility characteristics.[3][4] Understanding its behavior in both aqueous systems and DMSO is not merely a data collection exercise; it is a cornerstone of a robust drug discovery campaign.
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Aqueous Solubility directly influences absorption, distribution, metabolism, and excretion (ADME) properties.[1] Low aqueous solubility can lead to dissolution rate-limited absorption, poor oral bioavailability, and challenges in developing intravenous formulations.[2][5]
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DMSO Solubility is a practical necessity. DMSO is the solvent of choice for storing and handling compound libraries due to its exceptional ability to dissolve a wide range of organic molecules.[6][7] Ensuring a compound is fully solubilized in a DMSO stock solution is the first step to generating reliable data in virtually all high-throughput screening (HTS) and in vitro biological assays.[8]
This guide will delineate the critical distinction between thermodynamic and kinetic solubility and provide self-validating protocols for their determination.
Physicochemical Profile of 2-(2-Bromophenyl)ethanimidamide Hydrochloride
| Property | Predicted/Calculated Value | Source & Significance |
| Molecular Formula | C₈H₉BrN₂ · HCl | [11] Defines the elemental composition. |
| Molecular Weight | 249.54 g/mol | [11] Essential for converting between mass and molar concentrations. |
| Structure | The amidine group is basic and will be protonated at physiological pH, enhancing aqueous solubility. The bromophenyl group is lipophilic, which will counteract this effect. The hydrochloride salt form is explicitly designed to improve aqueous solubility. | |
| Predicted pKa | ~10-11 (Amidinium ion) | Prediction based on similar structures.[10][12] The high pKa indicates the compound will be positively charged in all relevant physiological pH ranges (1.2 to 7.4), a key factor favoring aqueous solubility. |
| Predicted XLogP3 | ~1.5 - 2.0 | Prediction for the free base.[13][14] This moderate lipophilicity suggests a balance between solubility and permeability, but highlights the need for precise experimental measurement. |
Note: Predicted values are estimates and should always be confirmed by experimental data. Discrepancies can exist between predicted and experimental results.[15]
Core Concepts: Thermodynamic vs. Kinetic Solubility
A frequent point of confusion in early-stage research is the distinction between thermodynamic and kinetic solubility. Understanding this difference is crucial for correct data interpretation.[16]
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Thermodynamic Solubility is the true equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent when the solid and solution phases are in equilibrium.[16][17] This measurement is typically performed using the shake-flask method with the solid, crystalline material and requires a longer incubation time (e.g., 24-48 hours) to ensure equilibrium is reached.[3][18] It is the gold standard for formulation and late-stage development.[1]
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Kinetic Solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock into an aqueous buffer.[1][2] The resulting value is often higher than the thermodynamic solubility because it can represent a supersaturated, metastable state.[16] This method is fast, requires minimal compound, and is well-suited for high-throughput screening in early drug discovery.[3][19]
Caption: Conceptual workflow distinguishing thermodynamic from kinetic solubility.
Part 1: Determination of Aqueous Solubility
Given that 2-(2-Bromophenyl)ethanimidamide is a hydrochloride salt of a basic compound, its solubility is expected to be pH-dependent. Therefore, measurements should be conducted in buffers relevant to physiological conditions, such as pH 1.2 (stomach) and pH 7.4 (blood/intestine).[4]
Protocol 4.1: Shake-Flask Method for Thermodynamic Solubility
This protocol is the definitive method for determining equilibrium solubility and is based on widely accepted industry standards.[18][20]
Objective: To determine the maximum equilibrium concentration of the compound in a buffered aqueous solution.
Materials:
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2-(2-Bromophenyl)ethanimidamide hydrochloride (solid powder)
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Phosphate-buffered saline (PBS), pH 7.4
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Glycine-HCl buffer, pH 1.2
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Analytical balance, vortex mixer, thermostatic shaker
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1.5 mL microcentrifuge tubes or glass vials
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0.22 µm syringe filters (e.g., PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Methodology:
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Preparation: Add an excess of solid compound (approx. 2-5 mg) to a vial containing a precisely known volume (e.g., 1 mL) of the desired aqueous buffer (pH 7.4 or 1.2). The presence of undissolved solid is essential to ensure equilibrium is reached with the solid phase.[20]
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Equilibration: Seal the vials and place them in a thermostatic shaker set to room temperature (25 °C) or physiological temperature (37 °C). Agitate for 24 to 48 hours. A 24-hour time point is common, but extending to 48 hours can confirm that equilibrium has been reached.[3][20]
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Phase Separation: After incubation, allow the vials to stand for 1 hour to let undissolved solids settle. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove all particulate matter. This step is critical to avoid artificially high concentration readings.
-
Quantification:
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Prepare a calibration curve using known concentrations of the compound dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water).
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Analyze the filtered supernatant by a validated HPLC-UV method to determine the compound's concentration. LC-MS/MS can be used for compounds with poor UV absorbance.[3]
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-
Validation: The final concentration determined by HPLC is the thermodynamic solubility. It is crucial to visually confirm that solid material was present in the vial at the end of the incubation period.
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